molecular formula C11H12F2O3 B1446195 Ethyl 4-ethoxy-2,5-difluorobenzoate CAS No. 1823562-23-7

Ethyl 4-ethoxy-2,5-difluorobenzoate

Cat. No. B1446195
M. Wt: 230.21 g/mol
InChI Key: RVWADNZJDDJOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-ethoxy-2,5-difluorobenzoate is a chemical compound with the molecular formula C11H12F2O3 and a molecular weight of 230.21 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for Ethyl 4-ethoxy-2,5-difluorobenzoate is 1S/C11H12F2O3/c1-3-15-10-6-8(12)7(5-9(10)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

Ethyl 4-ethoxy-2,5-difluorobenzoate is a solid substance at ambient temperature . Its molecular weight is 230.21 .

Scientific Research Applications

Trifluoromethyl Heterocycles Synthesis

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is utilized as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles. These compounds, including trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, are synthesized using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This research demonstrates the compound's importance in creating diverse heterocycles, which could be parallel to applications of Ethyl 4-ethoxy-2,5-difluorobenzoate in synthesizing novel organic compounds with potential biological activities (Honey et al., 2012).

Antimicrobial and Antioxidant Studies

Compounds synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates were evaluated for antimicrobial and antioxidant activities. The study highlights the potential of these compounds in developing new pharmaceuticals, which could relate to the research applications of Ethyl 4-ethoxy-2,5-difluorobenzoate in creating compounds with similar properties (Raghavendra et al., 2016).

Crystal Structure Analysis

The crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was analyzed, showcasing the importance of understanding the crystalline forms of such compounds for their application in material science and drug design. This research might hint at the value of studying the crystal structure of Ethyl 4-ethoxy-2,5-difluorobenzoate for similar applications (Yeong et al., 2018).

Ligand Formation for Metal Complexes

The synthesis of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids from related compounds demonstrates their capability to act as O,N,O-tridentate ligands, forming nickel(ii) and copper(ii) complexes. This suggests possible applications of Ethyl 4-ethoxy-2,5-difluorobenzoate in coordination chemistry and the development of metal-organic frameworks or catalytic systems (Kudyakova et al., 2009).

Safety And Hazards

The safety information for Ethyl 4-ethoxy-2,5-difluorobenzoate includes several hazard statements: H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation . The precautionary statements include P280;P301+P312, suggesting that protective gloves/eye protection/face protection should be worn, and if swallowed, call a poison center or doctor if you feel unwell .

properties

IUPAC Name

ethyl 4-ethoxy-2,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-15-10-6-8(12)7(5-9(10)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWADNZJDDJOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)F)C(=O)OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-ethoxy-2,5-difluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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